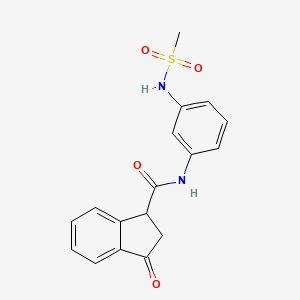

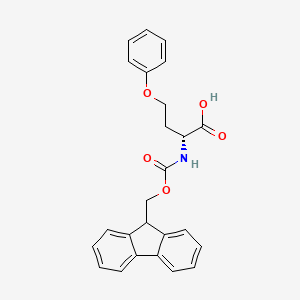

N-(3-methanesulfonamidophenyl)-3-oxo-2,3-dihydro-1H-indene-1-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(3-methanesulfonamidophenyl)-3-oxo-2,3-dihydro-1H-indene-1-carboxamide” is a chemical compound. It is related to other compounds such as “N-[(3-methanesulfonamidophenyl)methyl]prop-2-enamide” and “(3R)-N-[(3-methanesulfonamidophenyl)methyl]-3-phenylbutanamide” which contain similar functional groups .

Molecular Structure Analysis

The molecular structure of related compounds has been analyzed . For example, “(3R)-N-[(3-methanesulfonamidophenyl)methyl]-3-phenylbutanamide” contains 47 bonds, including 25 non-H bonds, 15 multiple bonds, 7 rotatable bonds, 3 double bonds, 12 aromatic bonds, 2 six-membered rings, 1 secondary amide (aliphatic), and 1 sulfonamide .Physical And Chemical Properties Analysis

The physical and chemical properties of related compounds have been analyzed . For instance, “N-(3-methanesulfonamidophenyl)methanesulfonamide” has a CAS number of 6966-38-7 .Scientific Research Applications

Synthetic and Spectral Studies

Synthetic, Infrared, and NMR Spectral Studies of N-(Substituted Phenyl)-Methanesulphonamides N-(3-methanesulfonamidophenyl)-3-oxo-2,3-dihydro-1H-indene-1-carboxamide and its derivatives have been explored for their spectral characteristics and chemical behavior. In particular, the study of N-(substituted phenyl)-methanesulphonamides revealed insights into the IR and NMR spectral properties of these compounds. The N-H stretching vibrations, asymmetric and symmetric SO2 stretching vibrations, and the S-N stretching vibrations were characterized, showing specific absorption ranges for these vibrations. The research also delved into the effect of substitution in the phenyl ring, demonstrating non-systematic impacts based on electron withdrawing and electron donating groups. Additionally, the study provided detailed assignments for 1H and 13C chemical shifts, highlighting the impact of CH3SO2- and CH3SO2NH- groups on these shifts (Jayalakshmi & Gowda, 2004).

Synthesis and Biological Activity Studies

Synthesis and Antimicrobial Activities of Novel β-lactam and Thiazolidine-grafted Tetrahydrobenzothiophenes Compounds closely related to N-(3-methanesulfonamidophenyl)-3-oxo-2,3-dihydro-1H-indene-1-carboxamide have been synthesized and studied for their biological activities. A series of derivatives exhibiting significant antimicrobial activities against various bacterial and fungal strains were synthesized and characterized. The study demonstrated the potential of these derivatives in contributing to antimicrobial treatment options, highlighting their relevance in scientific research and potential therapeutic applications (Babu, Pitchumani, & Ramesh, 2013).

Structural and Interaction Analysis

Structural Study of Nimesulidetriazole Derivatives and Supramolecular Assembly Further exploration of related compounds includes the study of nimesulidetriazole derivatives, where the structural intricacies and intermolecular interactions were detailed. The research emphasized the analysis of Hirshfeld surfaces and 2D fingerprint plots, offering a deep dive into the molecular geometry and interaction networks. This type of analysis is crucial in understanding the potential applications and interactions of N-(3-methanesulfonamidophenyl)-3-oxo-2,3-dihydro-1H-indene-1-carboxamide in various scientific domains (Dey et al., 2015).

Inhibitory Properties Studies

Carbonic Anhydrase Inhibitory Properties of Novel Sulfonamide Derivatives The inhibitory effects of sulfonamide derivatives on human carbonic anhydrase isozymes were investigated, revealing the potential of these compounds in modulating enzyme activity. This research provides a basis for considering similar compounds for therapeutic purposes, particularly in diseases where enzyme inhibition can be beneficial (Akbaba et al., 2014).

Safety and Hazards

properties

IUPAC Name |

N-[3-(methanesulfonamido)phenyl]-3-oxo-1,2-dihydroindene-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O4S/c1-24(22,23)19-12-6-4-5-11(9-12)18-17(21)15-10-16(20)14-8-3-2-7-13(14)15/h2-9,15,19H,10H2,1H3,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSJQHGZEBKLGKG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1=CC=CC(=C1)NC(=O)C2CC(=O)C3=CC=CC=C23 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-(methylsulfonamido)phenyl)-3-oxo-2,3-dihydro-1H-indene-1-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

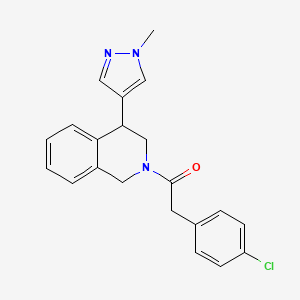

![1-[(2-Methylphenyl)methyl]benzimidazole-2-carbaldehyde](/img/structure/B2797693.png)

![2-[(2-Chlorophenyl)methyl]propanedioic acid](/img/structure/B2797707.png)

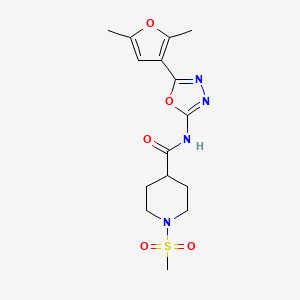

![3-[4-(4-Phenylpiperazine-1-carbonyl)phenyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2797709.png)